2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
2-(Isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by:
- Core structure: A fused tetrahydropyrimido[4,5-b]quinoline scaffold with two ketone groups at positions 4 and 4.
- Substituents: A 4-methoxyphenyl group at position 5, contributing electron-donating properties.
Synthesis: Pyrimido[4,5-b]quinolines are typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, cyclic diketones (e.g., dimedone), and 6-amino-uracil derivatives. Catalytic systems such as trityl chloride (TrCl) in chloroform under reflux yield high-purity products . Microwave-assisted methods and metal-organic frameworks (MOFs) have also been employed for improved efficiency .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-11(2)28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-3)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-11,16H,4-6H2,1-3H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHSOQCZMIDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic synthesis processes. One common approach is to start with the formation of the pyrimidoquinoline core, followed by the introduction of isopropylthio and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis needs to be scalable and economically viable. This often involves optimizing reaction conditions, such as using more efficient catalysts, recycling solvents, and refining purification techniques. Large-scale synthesis may also employ continuous flow reactors to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce functional groups or alter its reactivity.
Reduction: : Reduction reactions may be used to modify specific functional groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, allowing for the introduction of new substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution are often used.
Major Products Formed
The products formed from these reactions depend on the reagents and conditions employed. They can range from simple modifications to the introduction of complex functional groups that significantly alter the compound's properties.
Scientific Research Applications
2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is extensively researched for its potential applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: : Utilized in the
Biological Activity
The compound 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the quinoline family known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, examining its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoline ring system.
- A pyrimido moiety.
- Functional groups such as isopropylthio and methoxyphenyl .
These structural components contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The presence of the quinoline ring enhances the compound's ability to:
- Inhibit DNA synthesis.
- Induce apoptosis in cancer cells.
- Modulate various signaling pathways associated with cell proliferation and survival.
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by disrupting cell cycle progression and inducing oxidative stress.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus).
- Gram-negative bacteria (e.g., Escherichia coli).
The mechanism of action involves interference with bacterial cell wall synthesis and function.
Antiviral Activity
Emerging research suggests potential antiviral effects against various viruses. The compound may inhibit viral replication by targeting specific viral enzymes or host cell receptors.
The mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The methoxy group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Cytokine Modulation : The compound may influence cytokine production and immune responses.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies and Research Findings
Several studies have reported on the pharmacological effects of related quinoline derivatives:
- Anticancer Efficacy Study : A study demonstrated that a similar pyrimidoquinoline derivative effectively inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest .
- Antimicrobial Screening : Another investigation showcased the antimicrobial properties of quinoline derivatives against various pathogens. The study highlighted significant inhibition zones in disc diffusion assays .
- Mechanistic Insights : Research focused on the molecular mechanisms revealed that quinoline derivatives could modulate gene expression related to apoptosis and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrimidoquinolines are highly dependent on substituents. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target compound) enhances solubility compared to 4-chlorophenyl (electron-withdrawing) .
- Thioether Substituents: Bulkier groups (e.g., isopropylthio vs.
- Antifungal Activity : D13’s 3,4-dihydroxyphenyl group and methylthio substituent demonstrate potent antifungal activity, suggesting polar groups enhance binding to fungal CYP51 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing this tetrahydropyrimidoquinoline derivative, and how can reaction conditions be optimized?
- Answer : Ultrasound-assisted synthesis using Fe(DS)₃ as a Lewis acid-surfactant catalyst significantly enhances reaction efficiency, reducing reaction times and improving yields (70–85%) compared to conventional methods. Key parameters include solvent choice (e.g., acetic acid for cyclization), temperature control (60–80°C), and catalyst loading (5–10 mol%) . Mannich-type reactions under reflux conditions are also viable, with purification achieved via simple filtration, avoiding column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral features interpreted?
- Answer :
- ¹H/¹³C NMR : Key signals include δ 3.69 ppm (OCH₃ singlet), δ 1.95–2.50 ppm (methylene protons), and aromatic protons at δ 6.70–6.94 ppm. Carbonyl carbons appear at δ 162–170 ppm .
- IR : Stretching at ~1704 cm⁻¹ confirms carbonyl groups .
- MS : Molecular ion peaks (e.g., m/z 352 [M+H]⁺) validate molecular weight . Cross-referencing with elemental analysis (e.g., C ±0.5% deviation) ensures purity .
Q. How does solvent selection impact the synthesis and purification of this compound?
- Answer : Polar aprotic solvents (e.g., acetic acid) facilitate cyclization by stabilizing intermediates, while ethanol/water mixtures aid crystallization. Ultrasonic irradiation in ethanol reduces aggregation, enhancing solubility and reaction homogeneity .
Advanced Research Questions
Q. What mechanistic pathways underlie the formation of this compound under Mannich-type or ultrasound-assisted conditions?
- Answer : In Mannich-type reactions, imine intermediates form via condensation of amines and carbonyl compounds, followed by cyclization (Scheme 1, ). Ultrasound promotes cavitation, accelerating proton transfer and reducing activation energy. Fe(DS)₃ acts as a bifunctional catalyst, stabilizing charges and lowering transition-state barriers .
Q. How can researchers address discrepancies between experimental and theoretical elemental analysis data?
- Answer : Discrepancies (e.g., C: 64.56% found vs. 68.36% calculated) may arise from residual solvents or incomplete cyclization. Recrystallization in ethanol/water or HPLC-assisted purity checks (using C18 columns, acetonitrile/water mobile phase) can resolve these issues .
Q. What strategies enable functionalization of the tetrahydropyrimidoquinoline core to modulate bioactivity?
- Answer :
- Isothiocyanate/Isocyanate Reactions : Introduce ureido/thioureido groups via nucleophilic addition (e.g., phenyl isocyanate forms derivatives at N3/N1 positions) .
- Benzyloxy/Triazole Moieties : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds 1,2,3-triazole groups, enhancing solubility and targeting specificity .
Q. How do substituents like isopropylthio and methoxyphenyl influence electronic properties and reactivity?
- Answer :
- Methoxyphenyl : Electron-donating OCH₃ increases aromatic ring electron density, altering π-π stacking in biological targets (e.g., kinase inhibition) .
- Isopropylthio : The bulky thioether group sterically hinders nucleophilic attack at C4/C6, directing reactivity toward C2/C8 positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
